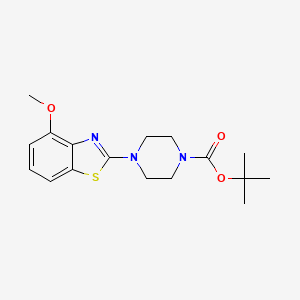
tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate (TBMP) is a synthetic compound that has been used in a variety of scientific research applications. TBMP is a benzothiazole derivative and has been used in a wide range of applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe. It has also been used as a ligand in the synthesis of metal complexes, as a substrate for enzyme assays, and as an antifungal agent.
Scientific Research Applications
Tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe. It has also been used as a ligand in the synthesis of metal complexes, as a substrate for enzyme assays, and as an antifungal agent.
Mechanism of Action
Target of Action
Similar compounds have been found to be precursors to biologically active natural products .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Advantages and Limitations for Lab Experiments
The main advantage of using tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate in laboratory experiments is its ability to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH). In addition, tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate has been shown to have antifungal activity, with the ability to inhibit the growth of several species of fungi. However, the use of tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate in laboratory experiments is limited by its relatively low solubility in water and its tendency to react with other compounds.
Future Directions
The use of tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate in research applications is still being explored. Potential future directions include the development of new methods for the synthesis of tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate, the exploration of its use as an inhibitor of other enzymes, and the investigation of its potential use as a fluorescent probe for other molecules. In addition, further studies are needed to explore the potential use of tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate as an antifungal agent and to determine its effects on other biochemical and physiological processes.
Synthesis Methods
Tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate can be synthesized using a variety of methods. One method involves the reaction of 4-methoxybenzyl chloride with 4-methoxy-1,3-benzothiazol-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then reacted with tert-butyl isocyanate and the resulting tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate is isolated.
properties
IUPAC Name |
tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)15-18-14-12(22-4)6-5-7-13(14)24-15/h5-7H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXUHDVHTMTOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


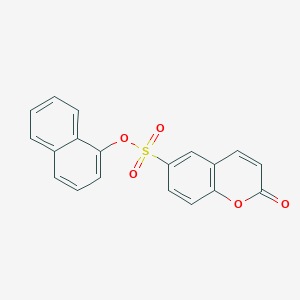
![N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434608.png)

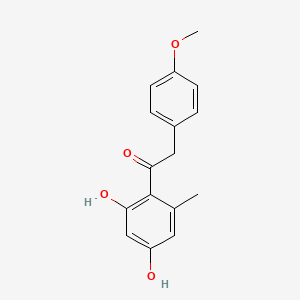
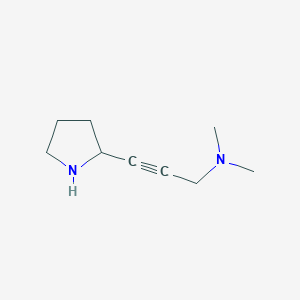


![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)
![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)
![1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434673.png)

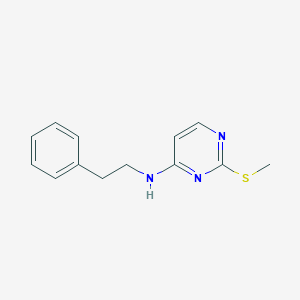
![4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline](/img/structure/B6434692.png)